1,4-Dihydropyridin-3(2H)-one
Description
Significance of the 1,4-Dihydropyridine (B1200194) Scaffold in Chemical Research
The 1,4-dihydropyridine scaffold is a molecular framework of paramount importance in medicinal chemistry and drug discovery. thieme-connect.com First synthesized by Arthur Hantzsch in 1882, derivatives of 1,4-DHP have become some of the most successful therapeutic agents, particularly as modulators of calcium channels. nih.govekb.eg The close structural resemblance of the 1,4-DHP core to the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme has also made it a valuable model for studying oxidation-reduction reactions in biological systems. nih.gov
The versatility of the 1,4-DHP scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives. nih.gov These compounds are not only potent cardiovascular drugs for treating hypertension and angina but also show potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. thieme-connect.comnih.govunibo.it The ability to readily modify the substituents at various positions on the dihydropyridine (B1217469) ring allows for the fine-tuning of pharmacological activity, making it a highly adaptable and valuable tool in the development of new therapeutic molecules. nih.govmdpi.com Research has shown that even minor structural modifications can lead to significant changes in biological function, highlighting the importance of detailed structural and computational analyses in the design of new 1,4-DHP-based compounds. researchgate.net
Structural Characteristics of 1,4-Dihydropyridin-3(2H)-one and Related Dihydropyridinones
Dihydropyridinones, including the this compound isomer, are part of a larger family of dihydropyridinone structures which can differ by the position of the double bonds and the carbonyl group. For instance, related isomers include 1,2-dihydropyridin-2-ones and other positional variants. vulcanchem.com The specific arrangement of the endocyclic double bond and the exocyclic carbonyl group in this compound results in a conjugated system that can influence its electronic properties and reactivity.
While specific experimental data for the unsubstituted this compound is not widely published, the following table presents representative spectroscopic and physical data for a substituted dihydropyridinone derivative to illustrate the typical characterization data obtained for this class of compounds.
| Property | Data for a Representative Dihydropyridinone Derivative | Source |
| Compound Name | 2-Amino-4-(3-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | nih.gov |
| Molecular Formula | C₁₈H₁₈ClN₃O | nih.gov |
| Appearance | Solid | nih.gov |
| IR (KBr, cm⁻¹) | 3427, 3330, 3225 (N-H), 2199 (C≡N), 1692 (C=O), 1605, 1508 | nih.gov |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 1.01 (s, 3H, CH₃), 1.04 (s, 3H, CH₃), 1.97–2.36 (m, 4H, 2×CH₂), 4.32 (s, 1H, CH), 5.38 (s, 2H, NH₂), 7.21–7.38 (m, 4H, ArH), 8.93 (s, 1H, NH) | nih.gov |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 27.3, 29.6, 32.4, 36.4, 39.5, 51.2, 59.3, 113.3, 120.6, 126.7, 127.1, 128.2, 143.5, 155.5, 167.3, 193.9 | nih.gov |
| Mass Spec (ESI) | m/z 328.45 (M+H)⁺ | nih.gov |
Structure
3D Structure
Properties
CAS No. |
154502-34-8 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2,4-dihydro-1H-pyridin-3-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1,3,6H,2,4H2 |
InChI Key |
GHBVQSMEYOJACB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CNCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dihydropyridin 3 2h One and Its Derivatives
Classical and Contemporary Approaches to 1,4-Dihydropyridine (B1200194) Synthesis
The foundational methods for constructing the dihydropyridine (B1217469) ring have been refined over decades, leading to a variety of powerful synthetic tools available to chemists.
The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multi-component reaction for preparing 1,4-dihydropyridine (1,4-DHP) derivatives. wikipedia.orgtandfonline.com The classical reaction involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgijcrt.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine (B92270) compound, driven by the stability gained through aromatization. wikipedia.orgthermofisher.com
While the original Hantzsch synthesis is effective for creating symmetrical dihydropyridines, it has been subject to numerous modifications to improve yields, shorten reaction times, and enable the synthesis of unsymmetrical products. wikipedia.orgthermofisher.com Classical methods often suffered from drawbacks such as harsh reaction conditions and low yields. wikipedia.orgimamu.edu.sa Contemporary variations have introduced new catalysts and energy sources to overcome these limitations. For instance, microwave-assisted synthesis has been shown to accelerate the reaction, providing excellent yields in minutes under solvent-free conditions. imamu.edu.sa
Catalytic innovations have further expanded the scope of the Hantzsch reaction. Ceric Ammonium Nitrate (CAN) has been used as an effective catalyst under solvent-free conditions, even at room temperature. ijcrt.orgbhu.ac.in Other catalysts, such as melamine (B1676169) trisulfonic acid and sulfated polyborate, have also been successfully employed to promote the reaction, often leading to high yields and simplifying the workup procedure. tandfonline.comtandfonline.com These variations highlight the adaptability of the Hantzsch synthesis, solidifying its role as a fundamental method in heterocyclic chemistry. bhu.ac.in
Table 1: Selected Variations of the Hantzsch Dihydropyridine Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 5-bromothiophene-2-carboxaldehyde, β-ketoester, ammonium acetate | Solvent-free, Room Temperature | Moderate | tandfonline.comijcrt.org |
| Guanidine hydrochloride | Heterocyclic aldehydes, ethyl acetoacetate (B1235776), ammonium acetate | Room Temperature | 85-92% | derpharmachemica.com |
| Melamine trisulfonic acid (MTSA) | Aldehydes, dimedone, malononitrile (B47326), ammonium acetate | Solvent-free, Thermal | Excellent | tandfonline.com |
| None (Microwave) | Benzaldehyde (B42025), ethyl acetoacetate, ammonium acetate | Microwave (90W), 3-5 min | 85-95% | imamu.edu.sa |
| γ-Al2O3 Nanoparticles | Aldehydes, ethyl acetoacetate, ammonium acetate | Solvent-free, 90 °C | High | researchgate.net |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. ichem.mdacs.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving energy. ichem.md The Hantzsch synthesis is a classic example of an MCR. wikipedia.orgacs.org
The development of novel MCRs for dihydropyridinone synthesis often focuses on creating complex and diverse molecular scaffolds in a single, efficient operation. These one-pot syntheses are prized for their operational simplicity and atom economy. tandfonline.com For example, a four-component reaction of dimedone, an aldehyde, malononitrile, and ammonium acetate can be used to produce fused dihydropyridine derivatives. sapub.org The use of green solvents like glycerol (B35011) in these reactions further enhances their environmental credentials, often leading to excellent yields and easy product purification. sapub.org
Recent advancements include catalyst-free and solvent-free MCRs, which represent a significant step towards sustainable chemical synthesis. acs.orgnih.gov Microwave irradiation is one such technique that facilitates the rapid, one-pot synthesis of functionalized 1,4-dihydropyridines in an aqueous medium, often with superb selectivity and high yields in under 15 minutes. nih.gov These methods demonstrate the power of MCRs to streamline the synthesis of complex heterocyclic compounds like dihydropyridinones.
Table 2: Examples of Multi-Component Reactions for Dihydropyridinone Synthesis
| Components | Catalyst/Solvent | Conditions | Key Feature | Reference |
| Aldehyde, β-ketoester, urea/thiourea | Heteropolyacid-Clay (HPA-Clay) | Solvent-free | Recyclable heterogeneous catalyst, high yields | ichem.md |
| Aldehyde, dimedone, malononitrile, ammonium acetate | Glycerol | Heating | Green, biodegradable solvent | sapub.org |
| 3-amino-1,2,4-triazole, diethyl acetylenedicarboxylate, aldehyde, malononitrile | Water | Microwave Irradiation (RT) | Rapid reaction (<12 min), excellent yields (94-97%) | nih.gov |
| Aldehyde, ethyl acetoacetate, ammonium acetate | None | Ball-milling, solvent-free | Catalyst-free, eco-friendly | imamu.edu.sa |
Catalytic Synthesis Strategies for Dihydropyridinones
The use of catalysts has revolutionized the synthesis of dihydropyridinones, offering pathways to higher efficiency, greater selectivity, and milder reaction conditions. Catalytic strategies are broadly categorized into organocatalysis and heterogeneous catalysis, with a strong emphasis on adhering to green chemistry principles.
Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. This field has provided powerful tools for the asymmetric synthesis of chiral 1,4-dihydropyridines, which is crucial as the biological activity of these compounds can be stereospecific. csic.esmdpi.com The development of enantioselective organocatalytic methods has been a significant area of research, although examples remain relatively scarce compared to racemic syntheses. csic.escsic.es
Several classes of organocatalysts have been successfully applied:
BINOL-derived phosphoric acids: These chiral Brønsted acids have been used to catalyze the three-component synthesis of enantiomerically enriched 1,4-DHPs with good to excellent enantioselectivity (up to 98% ee). csic.es
(Thio)urea derivatives: These molecules act as hydrogen-bond donors to activate substrates. They have been employed in reactions to create chiral dihydropyridines. csic.es
Aminocatalysis: Chiral primary or secondary amines are used to form reactive enamine or iminium ion intermediates. This strategy has been applied to the asymmetric synthesis of highly substituted chiral 1,4-dihydropyridine derivatives, achieving good yields and enantioselectivities up to 82%. csic.es
Cinchona alkaloids: Alkaloids like β-isocupreidine have been used to catalyze the reaction between benzylidenemalononitriles and hydrazones to produce chiral 1-benzamido-1,4-dihydropyridine derivatives. mdpi.com
These organocatalytic methods represent a sophisticated approach to constructing stereochemically complex dihydropyridinone structures. csic.esmdpi.com
Table 3: Organocatalytic Approaches to Chiral Dihydropyridine Synthesis
| Organocatalyst Type | Reactants | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid (BINOL-derived) | 1,3-dicarbonyl compounds, primary amines, α,β-unsaturated aldehydes | 31-93% | 66-98% | csic.es |
| Aminocatalyst | Enamines, alkylidenemalononitriles | up to 99% | up to 82% | csic.es |
| Cinchona Alkaloid (β-isocupreidine) | Hydrazones, benzylidenemalononitriles | 70-95% | Not specified | mdpi.com |
| Guanidine hydrochloride | Heterocyclic aldehydes, ethyl acetoacetate, ammonium acetate | 85-92% | Racemic | derpharmachemica.com |
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product and potential for recycling, which simplifies purification and reduces waste. ichem.mdmdpi.comrsc.org Nanocatalysts, a subset of heterogeneous catalysts, offer extremely high surface-area-to-volume ratios, leading to enhanced catalytic activity. scirp.orgresearchgate.net
A wide array of heterogeneous and nanocatalysts has been developed for dihydropyridinone synthesis:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often in a core-shell structure (e.g., Fe₂O₃@SiO₂), are particularly useful. mdpi.com Their magnetic nature allows for simple recovery using an external magnet. rsc.org These catalysts have been used in Hantzsch-type reactions to produce dihydropyridines with high yields and selectivity. mdpi.comrsc.org
Metal Oxides: Nanoparticles of metal oxides such as γ-Al₂O₃, CuO, and ZnO have proven to be efficient catalysts. scirp.orgkashanu.ac.ir For instance, nano-γ-Al₂O₃/BF₃/Fe₃O₄ has been used for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. kashanu.ac.irkashanu.ac.ir
Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica, clay (e.g., Montmorillonite KSF), or polymers. ichem.mdnih.gov Heteropolyacid-Clay (HPA-Clay) catalysts, for example, show enhanced stability and efficiency in Biginelli reactions for dihydropyrimidinone synthesis. ichem.md
The use of these solid catalysts, especially in solvent-free systems, represents a significant advancement in creating efficient and sustainable synthetic protocols. scirp.orgkashanu.ac.ir
Table 4: Examples of Heterogeneous and Nanocatalysts in Dihydropyridinone Synthesis
| Catalyst | Type | Reaction | Key Advantage | Reference |
| Fe₂O₃@SiO₂ | Magnetic Nanoparticle | Hantzsch Condensation | Easy magnetic separation, reusable | mdpi.com |
| Polyindole TiO₂ | Nanocomposite | Hantzsch Condensation | Recyclable, solvent-free conditions | scirp.org |
| nano-γ-Al₂O₃/BF₃/Fe₃O₄ | Magnetic Nanoparticle | Biginelli Reaction | High efficiency, solvent-free | kashanu.ac.irkashanu.ac.ir |
| HPA-Clay | Supported Heteropolyacid | Biginelli Reaction | Recyclable, cost-effective | ichem.md |
| CuFe₂O₄ | Magnetic Nanoparticle | Biginelli Reaction (Ultrasound) | Facile separation, reusable, high yields | mdpi.com |
| Carbonaceous Solid Acid (from β-cyclodextrin) | Heterogeneous Catalyst | Hantzsch Reaction | Renewable, recoverable | opensciencepublications.com |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com The synthesis of dihydropyridinones has been a fertile ground for the application of these principles.
Key green strategies include:
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using solid-state methods like ball-milling significantly reduces volatile organic compound (VOC) emissions and simplifies purification. imamu.edu.samdpi.comijpsr.com Catalyst-free and solvent-free ball milling for the Biginelli reaction can produce dihydropyrimidinones with excellent yields (>98%) and high purity. mdpi.com
Use of Green Solvents: When a solvent is necessary, environmentally benign options like water or glycerol are preferred over traditional organic solvents. ichem.mdsapub.org Aqueous micellar systems have also been used to facilitate Hantzsch synthesis. bhu.ac.in
Energy Efficiency: Alternative energy sources such as microwave irradiation and ultrasound are used to reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.govnih.govmdpi.com Ultrasound-accelerated synthesis using magnetic nanoparticles is a prime example of combining these efficiencies. mdpi.com
These approaches collectively contribute to making the synthesis of dihydropyridinones more sustainable and environmentally responsible. researchgate.netijpsr.com
Table 5: Application of Green Chemistry Principles in Dihydropyridinone Synthesis
| Green Principle | Method/Condition | Catalyst/Reagents | Advantage | Reference |
| Solvent-Free | Ball-milling | None | No solvent or catalyst waste, >98% yield | mdpi.com |
| Green Solvent | Water | None (Microwave) | Rapid (<12 min), non-toxic solvent | nih.gov |
| Energy Efficiency | Ultrasound Irradiation | CuFe₂O₄ nanoparticles | Short reaction times (20-40 min), high yields | mdpi.com |
| Reusable Catalyst | Solvent-free, 70 °C | Ni²⁺-ionic liquid on magnetic NPs | Catalyst reusable multiple times without loss of activity | rsc.org |
| Renewable Materials | Solvent-free, 80 °C | Carbonaceous catalyst from β-cyclodextrin | Use of renewable starting material for catalyst | opensciencepublications.com |
Asymmetric Synthesis of Chiral 1,4-Dihydropyridin-3(2H)-one Derivatives
The synthesis of enantiomerically pure 1,4-dihydropyridin-3(2H)-ones is of paramount importance due to the often differing biological activities of enantiomers. organic-chemistry.org Methodologies to achieve this have centered on the use of chiral auxiliaries and the development of enantioselective catalytic systems.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have been effectively employed to induce stereoselectivity in the synthesis of dihydropyridinone structures. One notable approach involves the use of a chiral alkylaminocarbonyl unit as a chiral auxiliary for the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. Subsequent intramolecular condensation leads to the formation of hexahydropyrido[1,2-c]pyrimidinones. mdpi.com
Another strategy utilizes the addition of Grignard reagents to chiral N-acylpyridinium salts. This method, which employs a carbamate-linked chiral auxiliary, can achieve excellent diastereoselectivities. A sterically demanding tri-isopropylsilyl (TIPS) group at the C3 position is crucial for controlling regioselectivity. Both the chiral auxiliary and the silyl (B83357) group can be subsequently removed without causing racemization of the newly formed chiral center. rsc.org
A further example of a chiral auxiliary-mediated synthesis involves the stereoselective Michael addition using the t-butyl ester of L-valine. This method has proven effective in achieving high enantiomeric excess. rsc.org
Enantioselective Catalytic Procedures
The development of catalytic enantioselective methods for the synthesis of 1,4-dihydropyridinones represents a highly desirable and atom-economical approach. organic-chemistry.org Both organocatalysis and metal-based catalysis have emerged as powerful tools in this context.
Organocatalysis has seen significant progress in the enantioselective construction of the dihydropyridine core. csic.es For instance, the first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridine derivatives has been reported, proceeding via a Michael addition reaction between malononitrile derivatives and enamines. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze aza-Claisen annulations of enals with vinylogous amides to afford dihydropyridinones. nih.gov
In the realm of metal catalysis, copper(I) catalysis has been successfully applied to the enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents. This method provides access to enantioenriched and functionalized 1,4-dihydropyridines with high yields and enantioselectivities. The reaction tolerates a variety of linear, as well as β- and γ-branched, Grignard reagents. acs.org An isothiourea catalyst, (R)-BTM, has been used for the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts, yielding a range of enantioenriched 1,4-dihydropyridines with up to 95:5 diastereomeric ratio and 98:2 enantiomeric ratio. nih.gov
Table 1: Enantioselective Catalytic Synthesis of 1,4-Dihydropyridinone Derivatives
| Catalyst/Method | Substrates | Product Yield | Enantiomeric/Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Cu(I) / (R)-L11 | N-benzyl-3-cyanopyridinium salt, EtMgBr | 77% | 81% ee | acs.org |
| Cu(I) / Chiral Ligand | N-benzyl-3-cyanopyridinium salt, various Grignard reagents | up to 92% | up to 94% ee | acs.org |
| (R)-BTM (Isothiourea) | Aryl esters, 3-cyano- or 3-sulfonylpyridinium salts | - | up to 95:5 dr, 98:2 er | nih.gov |
| Cinchona Alkaloid | Malononitrile derivatives, enamines | - | 30-58% ee | mdpi.com |
Novel Synthetic Routes and Methodological Advancements for Dihydropyridinone Skeletons
Beyond classical approaches, novel synthetic methodologies are continuously being developed to improve efficiency, reduce reaction times, and expand the structural diversity of dihydropyridinone derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The Hantzsch synthesis of dihydropyridines has been successfully adapted to microwave-assisted conditions. nih.govgrowingscience.comresearchgate.net These solvent-free or green-solvent protocols offer an eco-friendly and efficient alternative to conventional heating methods. growingscience.com
For example, a one-pot condensation of aromatic aldehydes, dimedone, and ammonium acetate under microwave irradiation without a solvent or catalyst can produce acridine-1,8-diones in high yields (81-97%) within very short reaction times (3-8 minutes). growingscience.comresearchgate.net Similarly, the oxidation of Hantzsch 1,4-dihydropyridines to their corresponding pyridines can be achieved in near-quantitative yields within one minute using manganese dioxide under microwave irradiation. organic-chemistry.org
Table 2: Microwave-Assisted Synthesis of Dihydropyridinone Derivatives
| Reaction Type | Reactants | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | Aromatic aldehydes, dimedone, NH₄OAc | 3-8 min | 81-97% | growingscience.comresearchgate.net |
| Hantzsch Synthesis | Arylaldehydes, 3-aminocrotonate, methyl acetoacetate | 3-6 min | 35-97% | researchgate.net |
Transformations Involving Enelactams and Related Precursors
Enelactams, specifically 3,4-dihydropyridin-2-ones, serve as versatile precursors for the synthesis of more complex heterocyclic systems. A novel method for the inter- and intramolecular arylation of these enelactams has been developed, triggered by triisopropylsilyltrifluoromethanesulfonate (TIPSOTf), achieving yields of up to 99%. This methodology is particularly useful for the synthesis of polycyclic systems, including benzoquinolizidine derivatives. rsc.org
The regioselective addition of organometallic reagents to pyridone systems also provides a route to dihydropyridinone structures. For instance, the use of more nucleophilic benzylmagnesium lithium complexes (BnR₂MgLi) allows for the regioselective C6-addition to N-substituted 2-pyridones and C4-addition to NH 2-pyridones, leading to the efficient synthesis of 6-benzyl-3,6-dihydro- and 4-benzyl-3,4-dihydropyridin-2(1H)-ones, respectively. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 1,4 Dihydropyridin 3 2h One
Mechanistic Investigations of Intramolecular Rearrangements
Intramolecular rearrangements of 1,4-dihydropyridin-3(2H)-ones often proceed through complex mechanisms involving radical intermediates, particularly under photochemical conditions. These rearrangements can lead to significant structural changes within the molecule.
Photoinitiated N- to C-Sulfonyl Migration in Dihydropyridinones
A notable transformation of N-sulfonyl-1,4-dihydropyridin-3(2H)-ones is the photoinitiated migration of the sulfonyl group from the nitrogen atom to a carbon atom of the ring. rsc.orgglobalauthorid.comdntb.gov.ua This N- to C-sulfonyl migration has been shown to be a general process applicable to a range of N-sulfonyl substituents and substitutions at the C(3) and C(4) positions. rsc.org The reaction proceeds without loss of stereochemical integrity, preserving both diastereomeric and enantiomeric purity. rsc.org
Radical Chain Processes in Dihydropyridinone Photochemistry
The photochemistry of dihydropyridinones often involves radical chain processes. acs.orgnih.gov In the case of the N- to C-sulfonyl migration, the proposed mechanism involves the homolytic cleavage of the N-S bond upon photoirradiation, generating a sulfonyl radical and a dihydropyridinyl radical. rsc.org The sulfonyl radical can then add to the C(3) position of another dihydropyridinone molecule, leading to the C-sulfonylated product and propagating the radical chain.
The involvement of radical intermediates is a common theme in visible-light photoredox catalysis, a field that has seen a resurgence in recent years for its ability to facilitate a wide variety of synthetic transformations under mild conditions. acs.orgnih.gov The generation of nitrogen-centered radicals from various precursors, including amides and imides, through photochemical means has become a valuable strategy in organic synthesis. acs.org
Functional Group Interconversions and Derivatization
The 1,4-dihydropyridin-3(2H)-one core can be modified through various functional group interconversions and derivatization reactions, allowing for the synthesis of a wide array of derivatives with diverse properties.
Oxidative Transformations to Pyridine (B92270) Derivatives
The oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives is a well-established transformation. wum.edu.pkorganic-chemistry.org This aromatization process is significant as it mirrors the metabolic fate of certain dihydropyridine-based drugs in the liver, catalyzed by cytochrome P-450 enzymes. wum.edu.pkmdpi.com Various methods have been developed to achieve this oxidation in the laboratory, employing a range of oxidizing agents. wum.edu.pk For instance, a one-pot method for synthesizing highly substituted pyridine derivatives involves the C-H alkenylation of α,β-unsaturated N-benzyl aldimines and ketimines with alkynes, proceeding through dihydropyridine (B1217469) intermediates that are subsequently oxidized. organic-chemistry.org
The conversion of dihydropyridinones to pyridinones has also been reported, for example, using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). rsc.org
Halogenation Reactions (e.g., Bromination of Methyl Groups)
Halogenation, particularly bromination, is a key functionalization reaction for dihydropyridine derivatives. mdpi.comnih.gov The bromination of methyl groups at the C-2 and C-6 positions of the 1,4-dihydropyridine (B1200194) ring is a crucial step in the synthesis of certain amphiphilic derivatives. mdpi.com N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. mdpi.com However, other brominating agents have also been investigated to optimize reaction conditions. mdpi.com For instance, the use of pyridinium (B92312) bromide–perbromide in ethyl acetate (B1210297) has been found to be effective for the tetrabromination of bis-1,4-dihydropyridine methyl groups. mdpi.com
The bromination of benzylic positions, which are adjacent to an aromatic ring, can be achieved selectively using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). manac-inc.co.jp This reaction proceeds via a radical chain mechanism. manac-inc.co.jp
Nucleophilic Addition and Substitution Reactions (e.g., Michael Addition Cascade)
The electrophilic nature of the double bond in the dihydropyridinone ring makes it susceptible to nucleophilic attack. wikipedia.org Nucleophilic addition reactions are fundamental in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
A significant application of this reactivity is the Michael addition cascade, which is used to construct the dihydropyridinone ring itself. rsc.orgnih.govd-nb.info For example, the isothiourea-mediated Michael addition of enolate precursors to ketimines derived from α,β-unsaturated γ-ketoesters, followed by a lactamization cascade, provides access to a range of dihydropyridinones with high enantioselectivity. rsc.org Similarly, a domino reaction involving the amidation of enaminones with acryloyl chloride, followed by an intramolecular Michael addition, yields 3,4-dihydropyridin-2(1H)-ones. researchgate.net These cascade reactions, which form multiple bonds in a single synthetic operation, are highly efficient and atom-economical. acs.orgfrontiersin.org
Reaction Kinetics and Thermodynamic Considerations
The reactivity and stability of the this compound core structure are governed by intricate kinetic and thermodynamic factors. These aspects are crucial for understanding the formation of these heterocycles and their subsequent transformations.
Kinetic investigations into the formation of 1,4-dihydropyridine derivatives, which share a core structure with this compound, reveal complex, multi-step reaction mechanisms. A prominent example is the Hantzsch synthesis and its variations, which have been kinetically studied to elucidate the sequence of elementary steps and identify the rate-determining step.
One such kinetic study, employing UV-visible spectrophotometry, investigated the reaction between an enaminone, an aldehyde, and an active methylene (B1212753) compound to form 4-substituted 1,4-dihydropyridines. nih.gov The study identified a dominant 12-step reaction pathway. nih.gov The initial steps involve the rapid formation of intermediates. For instance, the reaction between ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate, and the reaction between dimedone and benzaldehyde (B42025) were identified as early steps in the sequence. nih.gov
A key finding from these studies is the identification of a single rate-determining step (RDS) within the multistep mechanism. In the formation of certain 4-substituted 1,4-dihydropyridines, step 9 of the proposed 12-step mechanism was identified as the RDS. nih.gov This particular step is sensitive to electronic effects of substituents on the aldehyde, with para-electron-withdrawing groups accelerating the reaction and electron-donating groups decelerating it. nih.gov This observation is consistent with the Hammett equation, showing a good correlation and a positive rho (ρ) value, which indicates that both inductive and resonance effects influence the reaction rate at the critical step. nih.gov
In other transformations, such as N-heterocyclic carbene (NHC)-catalyzed reactions to form dihydropyridinone-fused uracils, kinetic studies have also been instrumental. Detailed kinetic analysis of an NHC-catalyzed aza-Claisen rearrangement confirmed the Claisen rearrangement itself as the rate-limiting step, ruling out other potential mechanistic pathways like a 1,4-addition. acs.org
Table 1: Kinetic Data for the Formation of 1,4-Dihydropyridine Derivatives
| Reactants | Observed Rate Constant (kobs) | Kinetic Parameter | Significance |
|---|---|---|---|
| Ethyl acetoacetate + Ammonium acetate | 814.04 M-1min-1 | Rate of Step 1 | An initial, rapid step in the overall reaction mechanism. nih.gov |
| Dimedone + Benzaldehyde | 151.18 M-1min-1 | Rate of Step 2 | A subsequent rapid, initial step in the reaction sequence. nih.gov |
| Substituted Benzaldehydes | Variable | Hammett Reaction Constant (ρ) = +0.9502 | The positive value confirms that the rate-determining step is sensitive to electronic effects, with electron-withdrawing groups accelerating the reaction. nih.gov |
The stability of dihydropyridinones is a critical thermodynamic consideration that influences their reactivity, particularly their ability to act as hydride donors, a characteristic feature of many 1,4-dihydropyridine derivatives. The relative stability of dihydropyridine isomers, such as the 1,2- and 1,4-isomers, has been a subject of computational and experimental investigation.
Thermodynamic stability is often quantified by parameters like the heterolytic bond dissociation free energies (ΔG°(XH)). mdpi.com A lower value indicates a better hydride-donating ability, corresponding to a less stable dihydropyridine structure in this context. mdpi.com Comparative studies have shown that 1,2-dihydropyridine isomers generally exhibit a better hydride-donating ability in thermodynamic terms than their 1,4-dihydropyridine counterparts, as indicated by their lower ΔG°(XH) values. mdpi.com
However, it is crucial to note that thermodynamic favorability does not always correlate with kinetic favorability. mdpi.com A structure that is thermodynamically poised to react may face a high kinetic barrier, and vice versa. mdpi.com For instance, while 1,2-dihydropyridine isomers may be better hydride donors thermodynamically, the kinetic intrinsic barriers for the hydride transfer reaction can vary significantly depending on the specific substituents on the dihydropyridine ring. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the thermodynamic properties of these molecules. researchgate.net These studies can determine geometric properties, as well as frontier molecular orbital energies (HOMO and LUMO), which provide insights into the electronic stability and reactivity of the dihydropyridinone scaffold. researchgate.net Furthermore, the metabolic stability of dihydropyridinone derivatives is an important practical consideration, and in some cases, the 1,4-dihydropyridinone core has been converted to a 1,2-dihydropyridinone system to enhance metabolic stability. researchgate.net
Table 2: Thermodynamic and Kinetic Parameters of Dihydropyridine Isomers
| Compound | Thermodynamic Driving Force (ΔG°(XH), kcal/mol) | Kinetic Intrinsic Barrier (kcal/mol) | Thermo-Kinetic Parameter (kcal/mol) |
|---|---|---|---|
| 1,2-PNAH | 60.50 | 27.92 | 44.21 |
| 1,4-PNAH | 61.90 | 26.34 | 44.12 |
| 1,2-HEH | 63.40 | 31.68 | 47.54 |
| 1,4-HEH | 65.00 | 34.96 | 49.98 |
| 1,2-PYH | 69.90 | 33.06 | 51.48 |
| 1,4-PYH | 72.60 | 25.74 | 49.17 |
Data sourced from a comparative study on hydride-donating ability. mdpi.com
Spectroscopic Characterization and Structural Analysis of 1,4 Dihydropyridin 3 2h One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1,4-dihydropyridin-3(2H)-one compounds, offering insights into the proton and carbon environments within the molecule.
Proton (1H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides critical information for confirming the structure of this compound derivatives. The chemical shifts (δ) of the protons are indicative of their local electronic environment.
Key proton signals for the 1,4-dihydropyridine (B1200194) ring system typically appear in distinct regions of the spectrum. For instance, the NH proton of the dihydropyridine (B1217469) ring generally appears as a singlet at a downfield chemical shift, often in the range of δ 5.74–9.19 ppm, depending on the solvent and substituents. scielo.br The proton at the C4 position (H4) also gives a characteristic singlet, typically observed between δ 4.75 and 5.17 ppm. scielo.brbrieflands.com Methyl groups attached to the C2 and C6 positions of the dihydropyridine ring usually resonate as singlets around δ 2.2–2.36 ppm. scielo.brscirp.org
Substituents on the 1,4-dihydropyridine ring significantly influence the chemical shifts of neighboring protons. For example, in a series of dimethyl 1,4-dihydro-2,6-dimethyl-4-(substituted phenyl)pyridine-3,5-dicarboxylates, the chemical shifts of the aromatic protons and the H4 proton vary depending on the nature and position of the substituent on the phenyl ring. scirp.org The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J values) provide further information about the connectivity of protons in the molecule. rsc.org
Table 1: Representative ¹H NMR Data for Selected 1,4-Dihydropyridine Derivatives
| Compound | Solvent | NH (δ, ppm) | H4 (δ, ppm) | C2/C6-CH₃ (δ, ppm) | Other Key Signals (δ, ppm) |
| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate | CDCl₃ | 5.81 (s) | 4.97 (s) | 2.32 (s) | 7.22–7.19 (m, 2H), 6.90–6.86 (m, 2H), 3.64 (s, 6H) scirp.org |
| Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 5.74 (s) | 4.94 (s) | 2.32 (s) | 7.17 (d, 2H), 6.75 (d, 2H), 3.75 (s, 3H), 3.64 (s, 6H) scirp.org |
| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | CDCl₃ | 5.86 (s) | 5.10 (s) | 2.36 (s) | 8.09 (t, 1H), 8.01–7.98 (m, 1H), 7.63–7.61 (m, 1H), 7.37 (t, 1H), 3.64 (s, 6H) scirp.org |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | CDCl₃ | 6.07 (s) | 4.99 (s) | 2.29 (s) | 7.29–7.09 (m, 5H), 4.15–4.02 (m, 4H), 1.21 (t, 6H) rsc.org |
Data presented as: chemical shift in ppm (multiplicity, integration, assignment). s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound compounds. bhu.ac.in The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.
In the ¹³C NMR spectra of 1,4-dihydropyridine derivatives, the carbonyl carbons of the ester groups at C3 and C5 typically resonate in the downfield region, around δ 167–168 ppm. scirp.org The olefinic carbons of the dihydropyridine ring, C2 and C6, appear at approximately δ 144–145 ppm, while the C3 and C5 carbons are found further upfield, around δ 103–104 ppm. scielo.brscirp.org The C4 carbon, being a saturated carbon, resonates at a much higher field, typically in the range of δ 38–41 ppm. scielo.brscirp.org
The signals for the carbon atoms of substituents can also be assigned, providing a complete picture of the carbon skeleton. For example, the methyl groups at C2 and C6 show signals around δ 19 ppm, and the carbons of a phenyl substituent at C4 will have characteristic shifts in the aromatic region (δ 120–150 ppm). scirp.org
Table 2: Representative ¹³C NMR Data for Selected 1,4-Dihydropyridine Derivatives
| Compound | Solvent | C=O (δ, ppm) | C2/C6 (δ, ppm) | C3/C5 (δ, ppm) | C4 (δ, ppm) | Other Key Signals (δ, ppm) |
| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)pyridine-3,5-dicarboxylate | CDCl₃ | 168.1 | 144.3 | 104.0 | 38.8 | 161.5 (d, J=243.7 Hz), 143.4, 129.2 (d, J=7.8 Hz), 114.8 (d, J=21.0 Hz), 51.2, 19.7 scirp.org |
| Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | CDCl₃ | 168.2 | 144.0 | 104.3 | 38.6 | 158.1, 140.1, 128.7, 113.5, 55.3, 51.1, 19.7 scirp.org |
| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | CDCl₃ | 167.6 | 145.1 | 103.3 | 39.8 | 149.7, 148.5, 134.3, 128.9, 122.9, 121.6, 51.3, 19.8 scirp.org |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | CDCl₃ | 167.9 | 144.3 | 104.0 | 39.7 | 147.9, 128.0, 127.9, 126.2, 59.8, 19.5, 14.3 rsc.org |
Data presented as: chemical shift in ppm (assignment). d = doublet.
Advanced NMR Techniques (e.g., 2D NMR, Dynamic NMR for Conformational Studies)
To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced NMR techniques such as 2D NMR are employed. scielo.br Techniques like COSY (Correlation Spectroscopy) establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. scielo.br These methods are invaluable for confirming the connectivity of the molecular structure. scielo.br
Dynamic NMR (DNMR) can be used to study conformational changes in this compound derivatives. For example, restricted rotation around certain bonds can lead to the observation of distinct signals for chemically equivalent protons or carbons at low temperatures, which coalesce into a single signal at higher temperatures. This can provide information about the energy barriers for these dynamic processes. The presence of a prochiral center at C4 can lead to diastereotopic behavior of the methylene (B1212753) protons in the ester groups at C3 and C5, resulting in more complex splitting patterns in the ¹H NMR spectrum. uchile.clscielo.br
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds, as well as to gain insights into their structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.govrsc.org This high accuracy allows for the unambiguous determination of the elemental formula of the parent ion, as there is only one possible combination of atoms that can result in that specific mass. derpharmachemica.combeilstein-journals.org HRMS is therefore crucial for confirming the molecular formula of newly synthesized this compound derivatives. researchgate.netmdpi.com For example, the calculated mass for a given molecular formula can be compared to the experimentally determined mass, with a close match providing strong evidence for the proposed structure. derpharmachemica.com
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many this compound derivatives. nih.gov ESI typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for the straightforward determination of the molecular weight. rsc.orgresearchgate.net
Tandem mass spectrometry (MS/MS) experiments using ESI can be performed to induce fragmentation of the parent ion and study the resulting fragment ions. researchgate.net The fragmentation patterns observed provide valuable structural information. Common fragmentation pathways for 1,4-dihydropyridine derivatives include the loss of substituents from the dihydropyridine ring and cleavage of the ester groups. researchgate.net For instance, the loss of the substituent at the C4 position is a frequently observed fragmentation pathway. researchgate.net The fragmentation can lead to the formation of a more stable pyridine (B92270) or 1,4-dihydropyridine nucleus. researchgate.net Analysis of these fragmentation pathways can help to confirm the identity and structure of the compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Substructure Identification
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of 1,4-dihydropyridine (DHP) derivatives. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed information about the molecule's substructures, including the core ring system and its various substituents.
High-resolution electrospray ionization ion-trap time-of-flight multistage tandem mass spectrometry (ESI-IT-TOF/MSn) has been effectively used to determine the accurate masses and rationalize the fragmentation pathways of protonated 1,4-dihydropyridine derivatives. researchgate.net In these studies, the protonated molecules undergo fragmentation through several distinct pathways, primarily involving the loss of neutral groups from the substituents. researchgate.net Common fragmentation pathways involve the loss of groups such as the one at the C-4 position (4-R1H), as well as losses of R2OH or CO. researchgate.net
The fragmentation process can lead to the formation of two different types of fragment nuclei: a pyridine nucleus or a 1,4-dihydropyridine nucleus. researchgate.net The formation of the pyridine nucleus can occur via two main routes. One pathway results in common diagnostic product ions at m/z 224 or 252 for many DHP derivatives. researchgate.net Another pathway to the pyridine nucleus involves the loss of an alcohol (R2OH) from a substituent. researchgate.net In contrast, the formation of a 1,4-dihydropyridine fragment nucleus has been observed to arise from a double C2H4 elimination in certain compounds. researchgate.net The specific fragmentation pattern is significantly influenced by the nature of the substituent at the C-4 position. researchgate.net The resulting fragment ions provide a wealth of structural information, making MS/MS a valuable method for the identification and characterization of novel 1,4-dihydropyridine compounds. researchgate.netmdpi.com
Table 1: Common Fragmentation Pathways in MS/MS of 1,4-Dihydropyridine Derivatives
| Fragmentation Pathway | Neutral Loss | Resulting Fragment Nucleus | Reference |
|---|---|---|---|
| Loss of C-4 Substituent | 4-R1H | Pyridine or 1,4-Dihydropyridine | researchgate.net |
| Loss of Ester/Acid Group Component | R2OH | Pyridine | researchgate.net |
| Loss of Carbon Monoxide | CO | Pyridine or 1,4-Dihydropyridine | researchgate.net |
| Double Ethylene Elimination | 2 x C2H4 | 1,4-Dihydropyridine | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
Conformational Analysis in the Crystalline State
Single-crystal X-ray diffraction studies have revealed that the central 1,4-dihydropyridine (DHP) ring in this class of compounds is non-planar and typically adopts a characteristic conformation. The most commonly observed conformations are a flattened boat or a shallow sofa conformation. researchgate.netresearchgate.netresearchgate.net
In many derivatives, the DHP ring exists in a flattened boat conformation. researchgate.netresearchgate.netekb.eg For example, in the crystal structure of 2,6-dimethyl-5-(phenylcarbamoyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-2-carboxylate, the DHP ring was found to adopt a flattened boat shape. researchgate.net Similarly, acridinedione derivatives, which contain a DHP ring, also exhibit a boat conformation. researchgate.net In other cases, a shallow sofa conformation is observed, where one atom deviates significantly from the plane formed by the other atoms in the ring. researchgate.net The specific conformation is influenced by the nature and position of substituents on the DHP ring. For instance, the C-4 atom bearing a bulky substituent often acts as the "flap" in a sofa conformation or is one of the "prows" of the boat. researchgate.net The substituent groups themselves, such as pendant cyclohexene (B86901) rings, may adopt their own distinct conformations like twisted-boat forms. researchgate.net The aryl substituent at the C-4 position is typically oriented in a pseudo-axial position relative to the DHP ring and is often nearly orthogonal to it. researchgate.netiucr.org
Table 2: Common Conformations of the 1,4-Dihydropyridine Ring in the Crystalline State
| Conformation | Description | Example Compound Class | Reference |
|---|---|---|---|
| Flattened Boat | A non-planar six-membered ring conformation resembling a boat, but puckered to a lesser extent. | Various substituted 1,4-DHPs | researchgate.netekb.egiucr.org |
| Sofa / Half-Chair | A conformation where five atoms are nearly coplanar and the sixth is out of the plane. | Acridinedione derivatives | researchgate.netresearchgate.net |
| Distorted Boat | An irregular boat conformation, often due to steric strain from bulky substituents. | Hexahydroquinoline derivatives | iucr.orgiucr.org |
Elucidation of Intermolecular Interactions
The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and van der Waals contacts, dictate the supramolecular architecture.
Hydrogen bonding is a predominant feature in the crystal structures of these compounds. Intermolecular N-H···O hydrogen bonds are very common, where the N-H group of the dihydropyridine ring acts as a donor and a carbonyl oxygen atom from an adjacent molecule acts as an acceptor. ekb.egiucr.orgresearchgate.net These interactions frequently link molecules into one-dimensional chains or ribbons. researchgate.netresearchgate.net Weaker C-H···O hydrogen bonds also play a significant role in stabilizing the crystal packing, often connecting the primary chains into two-dimensional sheets or three-dimensional networks. researchgate.netiucr.org In some structures, these interactions form specific, recognizable patterns or motifs. iucr.org
Table 3: Key Intermolecular Interactions in Crystalline 1,4-Dihydropyridine Derivatives
| Interaction Type | Description | Resulting Motif | Reference |
|---|---|---|---|
| N-H···O Hydrogen Bond | Donation from the DHP ring N-H to a carbonyl oxygen. | Chains, Ribbons, Dimers | ekb.egresearchgate.netresearchgate.net |
| C-H···O Hydrogen Bond | Donation from an aliphatic or aromatic C-H to a carbonyl oxygen. | Links primary motifs into 2D/3D networks. | researchgate.netiucr.org |
| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Contributes significantly to crystal packing. | researchgate.net |
| C-H···π Interactions | Interaction between a C-H bond and a π-system (e.g., phenyl ring). | Stabilizes packing between layers. | researchgate.netrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra provide characteristic absorption bands that confirm the presence of the core structure and its substituents.
The IR spectra of these compounds consistently show a sharp absorption band corresponding to the N-H stretching vibration , typically appearing in the region of 3320–3400 cm⁻¹ . nih.govnih.govcore.ac.uk The presence of a carbonyl group (C=O) from the 3-oxo functionality or from ester substituents at other positions gives rise to a strong absorption band. The position of the C=O stretch is generally observed between 1660 cm⁻¹ and 1765 cm⁻¹ , with the exact wavenumber depending on conjugation and hydrogen bonding. mdpi.comnih.gov
Other important functional groups also give rise to distinct signals. Aliphatic C-H stretching vibrations from methyl or methylene groups are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. nih.gov If the molecule contains a nitrile group (-C≡N), a sharp, medium-intensity band appears around 2250 cm⁻¹ . mdpi.comtandfonline.com The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains numerous complex bands from C-O, C-C, and C-N stretching, as well as C-H bending vibrations, which are unique to the specific molecule. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretch | 3320 - 3400 | nih.govnih.govcore.ac.uk |
| Carbonyl (C=O) | Stretch | 1660 - 1765 | mdpi.comnih.gov |
| Nitrile (C≡N) | Stretch | ~2250 | mdpi.comtandfonline.com |
| Aliphatic C-H | Stretch | 2950 - 2980 | nih.govnih.gov |
| Aromatic C-H | Stretch | ~3050 | nih.gov |
| Alkene (C=C) | Stretch | ~1650 | core.ac.uk |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess and Absolute Configuration Determination
For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining enantiomeric purity and assigning the absolute configuration of stereocenters.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule. In studies of axially chiral 1,4-dihydropyridine derivatives, the CD signals were found to originate primarily from the chiral moiety, such as a 1,1'-binaphthyl (BINOL) unit attached to the DHP core. nih.gov The intensity and sign of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer, allowing for the determination of absolute configuration, often aided by comparison with computational predictions from methods like Density Functional Theory (DFT). acs.org
Interestingly, the photophysical properties and CD signals of some chiral DHP derivatives can be highly sensitive to their environment and aggregation state. nih.gov For example, certain axially chiral DHPs exhibit an aggregation-induced emission (AIE) effect. nih.gov In dilute solutions, these molecules show clear CD signals, but as they aggregate in solvent mixtures with high water fractions, the CD signals can collapse and shift, a phenomenon known as aggregation annihilation circular dichroism (AACD). nih.gov This highlights the potential of using these chiral chromophores in sensing applications. nih.gov While X-ray crystallography of a single crystal provides the most unambiguous determination of absolute configuration, chiroptical spectroscopy offers a crucial method for analyzing chiral properties in solution. wur.nl
Theoretical and Computational Chemistry Approaches to 1,4 Dihydropyridin 3 2h One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of molecules. nih.govrsc.org It is frequently employed to analyze various facets of 1,4-dihydropyridine (B1200194) derivatives, offering a balance between computational cost and accuracy. nih.govnih.gov
Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1,4-dihydropyridine systems, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgresearchgate.net The optimized geometry corresponds to the lowest point on the potential energy surface, which can be confirmed by the absence of imaginary frequencies in vibrational analysis. semanticscholar.org
The 1,4-dihydropyridine ring typically adopts a flattened boat or boat-like conformation. researchgate.netresearchgate.net The degree of flattening and the specific conformation can be influenced by the nature and orientation of substituents at various positions on the ring. researchgate.netresearchgate.netresearchgate.netiucr.org For instance, the presence of bulky substituents can lead to significant distortions from planarity. researchgate.net Conformational analysis of 1,4-dihydropyridine derivatives reveals that the rotation around single bonds, such as the one connecting a substituent to the dihydropyridine (B1217469) ring, can have a relatively low energy barrier, leading to the existence of multiple conformers like O-exo and O-endo forms. nih.gov These conformational preferences are crucial as they can impact the molecule's biological activity. rtu.lv
Table 1: Comparison of Experimental and Calculated Geometrical Parameters for a 1,4-Dihydropyridine Derivative This table illustrates the typical agreement between X-ray diffraction data and DFT-calculated values for bond lengths and angles in a substituted 1,4-dihydropyridine.
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G(d)) |
| Bond Length (Å) | N1-C7 | 1.348(3) | 1.365 |
| Bond Length (Å) | N2-C8 | 1.347(4) | 1.364 |
| Dihedral Angle (°) | Phenyl ring to Pyridine (B92270) ring | 77.88 | 78.5 |
| Data sourced from a study on novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. semanticscholar.org |
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ekb.eg The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ekb.eg In 1,4-dihydropyridine derivatives, the distribution and energies of these orbitals are calculated to predict their electronic behavior. nih.govsemanticscholar.orgresearchgate.net For example, the HOMO is often localized on the dihydropyridine ring, indicating its potential as an electron donor. ekb.eg
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For 1,4-dihydropyridine derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net Negative potential is often concentrated around electronegative atoms like oxygen and nitrogen. researchgate.net
Table 2: Key Electronic Properties of a 1,4-Dihydropyridine Derivative from DFT Calculations This table presents representative data obtained from electronic structure analysis of a substituted 1,4-dihydropyridine.
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 4.6 eV |
| Note: These are example values and can vary significantly depending on the specific substituents and the level of theory used. |
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. semanticscholar.org While DFT methods tend to overestimate vibrational wavenumbers, a scaling factor is often applied to achieve better agreement with experimental results. semanticscholar.org The calculated spectra aid in the assignment of vibrational modes to specific functional groups. semanticscholar.org
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. nih.govmdpi.com
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). semanticscholar.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govresearchgate.net
MD simulations can model the conformational dynamics of 1,4-dihydropyridine derivatives, showing how the molecule flexes and changes shape over time. nih.govconnectedpapers.com This is particularly useful for understanding the flexibility of the dihydropyridine ring and the rotational freedom of its substituents. nih.gov By simulating the molecule's movement, researchers can explore the energy barriers between different conformations and determine the relative populations of various conformational states. nih.gov
The surrounding environment can significantly influence the behavior of a molecule. MD simulations can explicitly include solvent molecules (such as water) to study how they affect the conformation, dynamics, and interactions of 1,4-dihydropyridine derivatives. ijpcbs.comjsynthchem.com These simulations can reveal the formation and dynamics of solvation shells around the molecule and provide insights into how the solvent mediates intermolecular interactions. ijpcbs.comjsynthchem.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
Descriptor Selection and Model Development for Structure-Property Correlations
The development of a robust QSAR model begins with the careful selection of molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For 1,4-dihydropyridine derivatives, a wide array of descriptors are calculated to capture various aspects of their structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical features. nih.gov
The process of descriptor selection is critical, as irrelevant or redundant descriptors can lead to overfitting and poor predictive performance of the QSAR model. Heuristic methods and other variable selection techniques are often employed to identify the most relevant descriptors that are responsible for the observed biological activity. nih.govnih.gov For instance, in a study on 1,4-dihydropyridine calcium channel antagonists, a heuristic method was used to search the descriptor space and select the most influential descriptors for the model. nih.gov
Once the descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. nih.gov For example, a QSAR study on 1,4-dihydropyridine derivatives as anti-cancer agents utilized both stepwise-MLR and GA-PLS to construct their models. nih.gov The quality and predictive ability of the developed models are then rigorously assessed through various validation techniques, including internal validation (cross-validation, leave-one-out) and external validation using a separate test set of compounds. nih.gov
A study on the photostability of 1,4-dihydropyridine derivatives involved the calculation of 1875 molecular descriptors using PaDEL-Descriptor software. mdpi.com After removing constant variables, 1427 descriptors were further processed. mdpi.com Ultimately, seventeen descriptors were selected and correlated with the photodegradation rate using the Ordinary Least Squares (OLS) algorithm, resulting in a model with a low relative error percentage. mdpi.com
Below is a table summarizing descriptor types and their relevance in QSAR studies of 1,4-dihydropyridine derivatives.
| Descriptor Type | Description | Relevance to 1,4-Dihydropyridine Activity |
| Constitutional | Describes the basic composition of the molecule (e.g., molecular weight, atom counts). | Provides a fundamental understanding of the molecule's size and composition. |
| Topological | Encodes the connectivity of atoms within the molecule (e.g., branching indices). | Reflects the shape and size of the molecule, which can influence receptor binding. |
| Geometrical | Describes the 3D arrangement of atoms in space (e.g., molecular surface area, volume). | Crucial for understanding how the molecule fits into a binding site. |
| Electrostatic | Represents the distribution of charge within the molecule (e.g., dipole moment, partial charges). | Important for predicting interactions with polar residues in a protein's active site. |
| Quantum-Chemical | Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, Mulliken charges). nih.gov | Provides insights into the electronic properties and reactivity of the molecule. nih.gov |
| Lipophilicity (log P) | Measures the molecule's affinity for a nonpolar environment. | A key factor in membrane permeability and hydrophobic interactions with the target. jst.go.jpresearchgate.net |
Machine Learning Algorithms in QSAR
In recent years, machine learning algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models. researchgate.net These algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. researchgate.net
Several machine learning algorithms have been applied to QSAR studies of 1,4-dihydropyridine derivatives:
Least Squares Support Vector Machines (LSSVM): This novel machine learning algorithm has been successfully used to develop both quantitative and classification models for 1,4-dihydropyridine calcium channel antagonists. nih.gov One study reported a nonlinear, seven-descriptor model based on LSSVM with good predictive accuracy. nih.gov
Gene Expression Programming (GEP): GEP is another machine learning technique that has been employed to create a quantitative model for 1,4-dihydropyridine calcium channel antagonists. nih.gov A study utilizing GEP resulted in a nonlinear, six-descriptor model with a high predicted correlation coefficient. nih.gov
Other Algorithms: A variety of other machine learning algorithms are also utilized in QSAR modeling, including linear function Gaussian process regression (linear-GPR), linear function support vector machine (linear-SVM), partial least squares regression (PLSR), multiple linear regression (MLR), and principal component regression (PCR). researchgate.net More complex, non-linear methods include radial basis function support vector machine (rbf-SVM), K-nearest neighbor (KNN), extreme gradient boosting (XGBoost), and deep neural networks (DNN). researchgate.net
The performance of different machine learning algorithms can vary depending on the dataset and the specific biological endpoint being modeled. researchgate.net Therefore, it is often beneficial to evaluate multiple algorithms to identify the best-performing model for a particular QSAR study.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand (such as a 1,4-dihydropyridine derivative) and a protein receptor.
Ligand-Protein Interaction Profiling
Molecular docking simulations provide detailed information about the interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. ajchem-a.com
For example, in a study of coumarin-1,4-dihydropyridine derivatives, in silico docking was performed with S. aureus DNA gyrase and cyclooxygenase-2 (PDB ID 4PH9). niscpr.res.in The results of these docking studies were in good agreement with the experimentally observed antibacterial and anti-inflammatory activities. niscpr.res.in Similarly, docking studies of novel 1,4-dihydropyridine hybrids against various bacterial and fungal pathogens revealed specific interactions with key amino acids at the active sites. nih.gov For instance, one ligand formed a threefold interaction with the amino acid Lys499 in Staphylococcus aureus. nih.gov
The table below illustrates the types of interactions that can be profiled using molecular docking.
| Interaction Type | Description | Importance in Ligand Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding, especially for lipophilic ligands. |
| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Can form strong, long-range interactions that contribute significantly to binding affinity. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic moieties. |
| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. | Can contribute significantly to binding affinity and specificity. |
Prediction of Binding Modes and Affinities
A primary goal of molecular docking is to predict the most likely binding pose (binding mode) of a ligand within a protein's active site. This information is invaluable for understanding the mechanism of action and for designing new ligands with improved affinity and selectivity.
Docking studies on 1,4-dihydropyridine derivatives have been used to predict their binding modes in various protein targets. For instance, a study on nifedipine (B1678770) analogues as calcium channel blockers involved a pre-synthetic molecular docking study to predict the most active compound. jst.go.jp The results of the docking simulations helped to rationalize the observed structure-activity relationships, such as the influence of bulky groups at the 3- and 5-positions of the dihydropyridine ring. jst.go.jp
In another study, induced fit docking (IFD) was used to analyze the binding of 1,4-dihydropyridine derivatives to the ligand binding domain of the mineralocorticoid receptor. nih.gov The docking poses revealed a similar binding mode to previously reported 1,4-DHPs, with the phenyl ring occupying a specific binding pocket. nih.gov
The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a quantitative prediction of the strength of the ligand-protein interaction. Lower binding energies generally indicate a more stable complex and higher affinity. For example, a para-hydroxy-linked 1,4-dihydropyridine derivative showed favorable binding energies of -3.591 and -3.916 kcal/mol against Bacillus subtilis and Staphylococcus aureus, respectively. nih.gov
It is important to note that while molecular docking is a powerful predictive tool, the results should be interpreted with caution and ideally validated by experimental data.
Advanced Research Avenues and Future Directions for 1,4 Dihydropyridin 3 2h One
Development of Dihydropyridinone Scaffolds as Chemical Probes and Tools
The unique electronic and structural properties of the dihydropyridinone core make it an attractive scaffold for the development of chemical probes and tools for studying biological systems.
Chemical Biology Applications
In the field of chemical biology, small molecules that can modulate and report on biological processes are invaluable. Dihydropyridinone derivatives are being explored for such applications due to their potential to interact with various biological targets and their tunable physicochemical properties. The development of synthetic methodologies, such as solid-phase organic synthesis, has facilitated the creation of libraries of 3,4-dihydro-2(1H)-pyridone derivatives for screening and identification of biologically active compounds. nih.gov
Researchers are actively investigating the utility of dihydropyridinone-based compounds as probes to study cellular pathways. Their ability to be functionalized at various positions allows for the attachment of reporter groups or reactive moieties for target identification and validation.
Design of Fluorescent Labels
The inherent fluorescence of some dihydropyridine (B1217469) and dihydropyridinone derivatives provides a foundation for the design of novel fluorescent labels. The photophysical properties of these scaffolds can be tuned by modifying their substitution patterns, leading to probes with desirable excitation and emission profiles.
For instance, the development of new fluorophores based on the 1,2-dihydropyridine scaffold has been reported, with some exhibiting selective mitochondrial staining in cancer cell lines. While distinct from the 1,4-dihydropyridin-3(2H)-one structure, this research highlights the potential of the broader dihydropyridine class in developing organelle-specific fluorescent probes. The ability to modify the scaffold allows for the optimization of properties such as quantum yield, Stokes shift, and photostability, which are critical for advanced imaging applications.
Integration of Dihydropyridinone Scaffolds in Material Science
The propensity of dihydropyridinone scaffolds to participate in non-covalent interactions and their tunable electronic properties make them promising candidates for applications in material science.
Applications in Supramolecular Chemistry
The hydrogen bonding capabilities and potential for π-π stacking of the dihydropyridinone ring system make it a valuable synthon in supramolecular chemistry. These interactions can be exploited to construct well-defined, self-assembled architectures such as gels, liquid crystals, and molecular cages. The ability to introduce various functional groups onto the dihydropyridinone core allows for the precise control of intermolecular interactions, enabling the rational design of complex supramolecular structures.
Design of Functional Materials
The incorporation of dihydropyridinone units into polymeric structures or as discrete molecules is a burgeoning area of research for the creation of functional materials. The electronic properties of these scaffolds can be harnessed to develop materials with interesting optical or electronic characteristics. For example, the redox activity of the dihydropyridine core, a close relative of dihydropyridinones, is well-established and could be translated into the design of redox-active polymers or sensors.
Catalysis and Organocatalysis Utilizing Dihydropyridinone Frameworks
The dihydropyridinone scaffold and its derivatives are being increasingly recognized for their potential in catalysis, particularly in the realm of organocatalysis.
The development of catalytic enantioselective methods for the synthesis of 1,4-dihydropyridines is an active area of research. nih.govrsc.org These methods often employ chiral organocatalysts to control the stereochemical outcome of the reaction. The insights gained from these studies can be applied to the development of catalytic systems that utilize dihydropyridinone-based catalysts.
For example, the isothiourea-catalyzed addition of C(1)-ammonium enolates to pyridinium (B92312) salts represents a novel organocatalytic approach to access enantioenriched 1,4-dihydropyridines. nih.govrsc.org This highlights the potential for dihydropyridinone-like structures to act as key intermediates or even as the catalysts themselves in asymmetric transformations. The ability of the dihydropyridinone framework to participate in hydrogen bonding and other non-covalent interactions is crucial for achieving high levels of stereocontrol in these reactions.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by dihydropyridinone-based systems and the development of more efficient and selective catalysts for a broader range of chemical transformations.
Table of Research Findings for Dihydropyridinone Scaffolds
| Research Area | Key Findings | Potential Applications |
| Chemical Biology | Dihydropyridinone libraries can be synthesized and screened for biological activity. nih.gov | Drug discovery, target identification, and validation. |
| Fluorescent Labels | Dihydropyridine-based fluorophores can be designed for selective organelle staining. | Live-cell imaging, diagnostics. |
| Supramolecular Chemistry | The dihydropyridinone scaffold can direct the formation of ordered supramolecular assemblies. | Smart materials, drug delivery systems. |
| Functional Materials | The electronic properties of dihydropyridinones can be utilized in the design of novel materials. | Organic electronics, sensors. |
| Organocatalysis | Dihydropyridinone-related structures are key in the enantioselective synthesis of 1,4-dihydropyridines. nih.govrsc.org | Asymmetric synthesis of complex molecules. |
Design of Chiral Catalysts
The synthesis of enantiomerically pure 1,4-dihydropyridine (B1200194) derivatives is of paramount importance, as stereoisomers of the same compound often exhibit different biological activities. sciforum.net While classical methods like the Hantzsch condensation typically yield racemic mixtures, significant progress has been made in developing catalytic asymmetric methods to construct chiral dihydropyridine cores. scispace.commdpi.com Organocatalysis, in particular, has emerged as a powerful tool, offering environmentally friendly and efficient pathways to enantiomerically enriched 1,4-dihydropyridines. sciforum.netnih.gov
Recent breakthroughs include the use of various chiral organocatalysts to achieve high levels of stereocontrol in the synthesis of substituted 1,4-dihydropyridines. For instance, the first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridine derivatives has been reported, utilizing a bis-cinchona catalyst to activate a Michael addition reaction. nih.gov This protocol has opened new avenues for the asymmetric construction of these skeletons. nih.gov Another significant development is the use of isothiourea catalysts, such as (R)-BTM, for the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts, yielding a range of enantioenriched 1,4-dihydropyridines with excellent stereocontrol (up to 98:2 er). rsc.orgscispace.com These methods represent the first organocatalytic approaches to pyridine (B92270) dearomatization using pronucleophiles at the carboxylic acid oxidation level. rsc.org
Table 1: Examples of Chiral Catalysts in the Asymmetric Synthesis of 1,4-Dihydropyridines
| Catalyst Type | Specific Catalyst Example | Reaction Type | Achieved Stereoselectivity |
|---|---|---|---|
| Cinchona Alkaloid | Bis-cinchona catalyst | Michael Addition | Good to excellent enantioselectivity |
| Isothiourea | (R)-BTM | Addition of C(1)-ammonium enolates to pyridinium salts | Up to 95:5 dr and 98:2 er rsc.org |
| BINOL-derived Phosphoric Acid / Lewis Acid | (R)-TRIP/Y(OTf)₃ | Aza-Diels-Alder | 91-99% ee mdpi.com |
| (Thio)urea | Chiral Thio-urea derivatives | Various (e.g., Michael Addition) | High enantioselectivity scispace.com |
Role in Biomimetic Reductions (e.g., NADH mimics)
The structural similarity of the 1,4-dihydropyridine core to the active part of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) has positioned these compounds as crucial models for studying biological redox reactions. nih.gov 1,4-Dihydropyridines, often referred to as Hantzsch esters, are considered synthetic analogues of NADH and are widely used as "NADH mimics" or "NADH models" in biomimetic reductions. scispace.comresearchgate.net These mimics can transfer a hydride (H⁻) to a substrate, simulating the role of the natural coenzyme in a myriad of enzymatic redox processes. nih.gov
The development of regenerable NADH models is a key challenge, aiming to improve atom economy and facilitate product separation by using the mimics in catalytic amounts. nih.gov Research has focused on designing both achiral and chiral NAD(P)H models that can be regenerated using a terminal reductant like hydrogen gas, coupled with a regeneration catalyst. nih.gov For instance, one synthesized nicotinamide conjugate was shown to mimic NADH's function in an enoate reductase, successfully reducing the C=C double bond of substrates and, in some cases, outperforming the natural coenzyme. nih.gov These biomimetic systems are not only valuable for synthetic organic chemistry but also provide insights into the mechanisms of natural enzymatic reductions.
Table 2: Representative 1,4-Dihydropyridine-based NADH Mimics and Their Applications
| NADH Mimic Type | Specific Example | Application/Substrate Reduced | Key Feature |
|---|---|---|---|
| Hantzsch Ester | 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates | General reductant | Can function to regenerate NADH in biological processes. nih.gov |
| Benzyl Dihydronicotinamide | 1-benzyl-1,4-dihydronicotinamide (BNAH) | Used with flavoenzymes for regioselective hydroxylation. researchgate.net | A common, inexpensive synthetic cofactor analogue. researchgate.net |
| Chiral Regenerable Models | Planar chiral CYNAM and FENAM | Asymmetric reduction of imines, heteroaromatics, and tetrasubstituted alkenes. nih.gov | Enantioselective control originates from the chiral model itself. nih.gov |
| Nicotinamide Conjugate | Synthetic nicotinamide derivative | Reduction of C=C bonds via enoate reductase. nih.gov | Outperformed natural NADH for certain substrates. nih.gov |
Emerging Computational Methodologies in Dihydropyridinone Research
The landscape of drug discovery and chemical research is being reshaped by the integration of powerful computational tools. mdpi.com For dihydropyridinone research, these methodologies offer unprecedented opportunities to accelerate the design-make-test-analyze cycle, enabling the rapid exploration of vast chemical space and the rational design of molecules with desired properties. nih.govnih.gov
Advanced Machine Learning and Artificial Intelligence Applications
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by transforming large datasets into predictive knowledge. nih.govmdpi.com These technologies are applied at nearly every stage of the drug discovery pipeline, from target identification to predicting molecular properties and planning synthetic routes. harvard.edunih.gov For dihydropyridinone research, AI/ML models can be trained on existing chemical and biological data to predict the bioactivity, toxicity, and pharmacokinetic profiles of novel derivatives. mdpi.com
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new dihydropyridinone structures de novo that are optimized for specific therapeutic targets. harvard.edu Furthermore, ML algorithms can predict the outcomes of chemical reactions, aiding in the development of efficient synthetic pathways to complex dihydropyridinone analogues. nih.gov This data-driven approach moves beyond traditional trial-and-error methods, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. ox.ac.uk
High-Throughput Virtual Screening Methodologies
High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of chemical structures to identify molecules likely to bind to a biological target. nih.gov This in silico approach is a cornerstone of modern drug discovery, enabling the screening of libraries containing billions of compounds—a scale unattainable through physical high-throughput screening. schrodinger.comnih.gov
For dihydropyridinone research, HTVS can be employed to screen virtual libraries of derivatives against the three-dimensional structure of a target protein (structure-based virtual screening) or to search for molecules with similar properties to known active compounds (ligand-based virtual screening). nih.gov The process typically involves several filtering steps to narrow down the initial large library to a manageable number of promising "hits" for experimental testing. researchgate.net Modern workflows often integrate machine learning to enhance the accuracy and speed of the screening process, leading to dramatically improved hit rates compared to traditional methods. schrodinger.com
Table 3: Generalized Workflow for High-Throughput Virtual Screening (HTVS)
| Step | Description | Objective |
|---|---|---|
| 1. Library Preparation | Curation of a large, diverse virtual library of compounds (e.g., dihydropyridinone derivatives). | Create a vast chemical space to search. |
| 2. Target Preparation | Generation of a 3D model of the biological target protein with a defined binding site. | Prepare the receptor for docking calculations. |
| 3. Docking and Scoring | Computationally "docking" each ligand from the library into the target's binding site and assigning a score based on predicted binding affinity. | Rank compounds based on their likelihood of binding. |
| 4. Filtering | Application of filters based on physicochemical properties (e.g., Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Remove compounds with undesirable drug-like properties. |
| 5. Hit Selection | Visual inspection and selection of a final, smaller set of diverse and high-scoring compounds for synthesis and biological evaluation. | Identify the most promising candidates for experimental validation. |
Challenges and Opportunities in Dihydropyridinone Chemical Research
The 1,4-dihydropyridine scaffold, despite its long history and therapeutic success, presents ongoing challenges and significant opportunities for medicinal chemists. nih.goveurekaselect.comresearchgate.net A major limitation for many dihydropyridine-based drugs is their metabolic instability, often involving oxidation of the dihydropyridine ring to an inactive pyridine derivative, which can lead to a short plasma half-life. nih.govresearchgate.net Addressing this metabolic vulnerability through structural modification is a key challenge. acs.org Furthermore, achieving selectivity for a specific biological target over others to minimize side effects remains a critical hurdle in the design of new therapeutic agents. nih.gov
Q & A
Q. What are the standard synthetic methodologies for 1,4-dihydropyridin-3(2H)-one derivatives, and how have they evolved?
The synthesis of this compound derivatives primarily involves multicomponent reactions (MCRs) such as the Hantzsch synthesis, which uses ethyl acetoacetate, aldehydes, and ammonia or urea under reflux in acetic acid . Recent advancements focus on optimizing C4 sources (e.g., β-keto esters or enaminones) to improve regioselectivity and yield. For example, mechanochemical protocols reduce solvent use by employing ball milling, achieving comparable yields to classical methods while adhering to green chemistry principles . Novel one-pot annulation reactions using carbene catalysis have also been reported, enabling the construction of functionalized derivatives like 6-benzoyl-4-phenyl-1-methyl-3,4-dihydropyridin-2(1H)-one with high efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound derivatives?
Key techniques include:
- 1H/13C NMR spectroscopy to confirm substitution patterns and hydrogen bonding interactions .
- FT-IR spectroscopy to identify carbonyl (C=O) and NH stretching vibrations .
- X-ray crystallography to resolve stereochemical ambiguities and analyze intermolecular interactions (e.g., π-π stacking in 4-(3-hydroxyphenyl)-2,6-dimethyl derivatives) .
Single-crystal studies are particularly valuable for correlating structural features with biological activity, such as calcium channel modulation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to introduce diverse substituents at the C3, C4, and C5 positions of this compound?
Substituent diversity is achieved by:
- Varying aldehydes : Electron-withdrawing groups (e.g., nitro, cyano) on aryl aldehydes enhance electrophilicity, facilitating annulation in carbene-catalyzed reactions .
- Modifying β-keto esters : Ethyl aminocrotonate or cyanocrotonitrile can replace acetoacetate to introduce amino or cyano groups at C3 .
- Solvent-free mechanochemistry : Ball milling with Amberlyst-15 as a catalyst enables solvent-free synthesis of hexahydroacridine-1,8-diones, improving atom economy .
Q. What strategies resolve contradictions in pharmacological data, such as varying IC50 values for viral protease inhibition?
Discrepancies in activity data may arise from:
- Purity of compounds : Verify via HPLC and elemental analysis .
- Assay conditions : Standardize protease inhibition protocols (e.g., buffer pH, incubation time) to ensure reproducibility .
- Molecular modeling : Use docking studies to validate binding modes. For example, compound 7n (IC50 = 3.75 µM for dengue protease) showed competitive inhibition via hydrogen bonding with NS2B/NS3 active sites .
Q. How do solvent-free and green chemistry approaches compare to classical methods in synthesizing this compound derivatives?
- Mechanochemical synthesis : Achieves 80–90% yields of dihydropyrimidinones without toxic solvents, reducing waste by >60% compared to reflux methods .
- Catalytic systems : Amberlyst-15 enables recyclability (>5 cycles) in synthesizing 1,8-dioxo-decahydroacridines, minimizing environmental impact .
- Energy efficiency : Microwave-assisted reactions reduce reaction times from hours to minutes but require precise temperature control to avoid decomposition .
Q. What mechanistic insights explain the biological activity of this compound derivatives against viral targets?
- Protease inhibition : Derivatives like 1,2-benzisothiazol-3(2H)-one hybrids block NS2B/NS3 protease activity via competitive binding to the catalytic triad (His51, Asp75, Ser135) .
- Antioxidant activity : Electron-donating groups (e.g., methoxy) enhance radical scavenging by stabilizing intermediates in redox cycles .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Core modifications : Introduce halogens (Cl, F) at C5 to assess impact on lipophilicity and membrane permeability .
- Pharmacophore mapping : Use X-ray data to identify critical hydrogen bond donors/acceptors (e.g., carbonyl groups at C3) .
- In vitro screening : Prioritize derivatives with >50% inhibition in primary assays for dose-response validation .
Q. What are the best practices for handling and storing this compound derivatives to ensure stability?
- Storage conditions : Keep under inert gas (N2/Ar) at −20°C to prevent oxidation of the dihydropyridine ring .
- Handling protocols : Use gloveboxes for air-sensitive derivatives (e.g., boronic acid-functionalized compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
